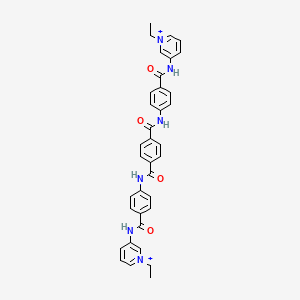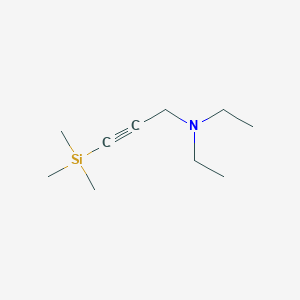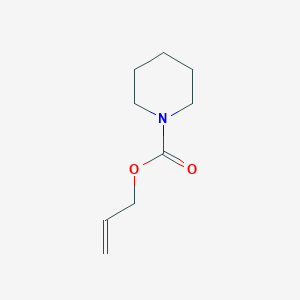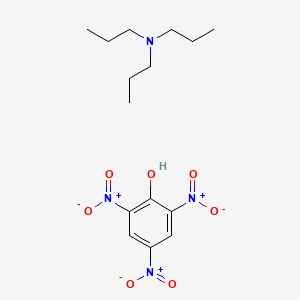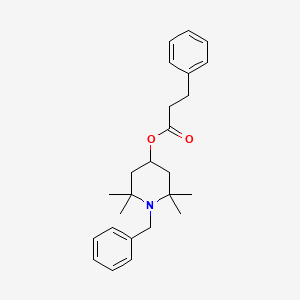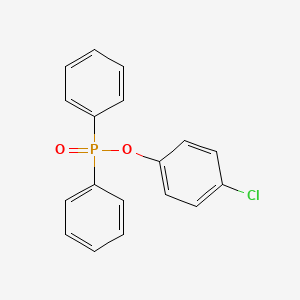
Phosphinic acid, diphenyl-, 4-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, diphenyl-, 4-chlorophenyl ester is an organophosphorus compound with the molecular formula C18H14ClO2P. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of a phosphinic acid group bonded to two phenyl groups and a 4-chlorophenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, diphenyl-, 4-chlorophenyl ester can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with 4-chlorophenol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, diphenyl-, 4-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphinic acid and 4-chlorophenol.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: Phosphinic acid and 4-chlorophenol.
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphinic acid, diphenyl-, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphinic acid, diphenyl-, 4-chlorophenyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Phosphinic acid, diphenyl-, 4-chlorophenyl ester can be compared with other similar compounds, such as:
Phosphonic acid, diphenyl ester: Similar structure but lacks the 4-chlorophenyl group, leading to different reactivity and applications.
Phosphinic acid, diphenyl ester: Similar but without the ester group, affecting its chemical properties and uses.
Phosphonic acid, diphenyl-, 4-chlorophenyl ester: Similar but with a phosphonic acid group instead of phosphinic acid, resulting in different biological activity and applications.
This compound is unique due to the presence of both the phosphinic acid and 4-chlorophenyl ester groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21713-55-3 |
|---|---|
Molecular Formula |
C18H14ClO2P |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
1-chloro-4-diphenylphosphoryloxybenzene |
InChI |
InChI=1S/C18H14ClO2P/c19-15-11-13-16(14-12-15)21-22(20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
InChI Key |
IFYVZRRNWXVEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)



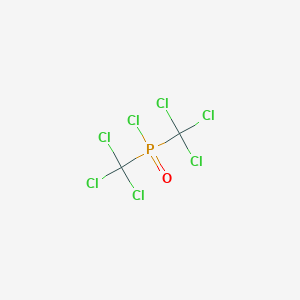
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
